molecular formula C13H8Cl4O2S B14342154 1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)- CAS No. 106418-98-8

1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)-

Cat. No.: B14342154
CAS No.: 106418-98-8
M. Wt: 370.1 g/mol
InChI Key: VNEMIQIOOJQSFP-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is a chlorinated biphenyl compound It is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactors where biphenyl is exposed to chlorine gas under controlled conditions. The methylsulfonyl group can be introduced through a subsequent reaction involving methylsulfonyl chloride and a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated biphenyl derivatives, sulfone compounds, and substituted biphenyls depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.

    Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.

    Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of cellular membranes and proteins. It may also interfere with enzyme activity and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
  • 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-
  • 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
  • 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-

Uniqueness

1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, differentiating it from other chlorinated biphenyls.

Properties

CAS No.

106418-98-8

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,2-dichloro-4-(2,5-dichlorophenyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-8(3-5-11(16)12(13)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3

InChI Key

VNEMIQIOOJQSFP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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